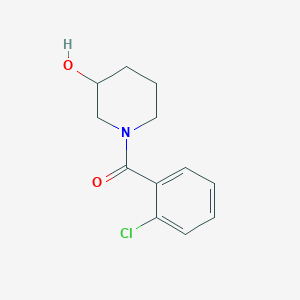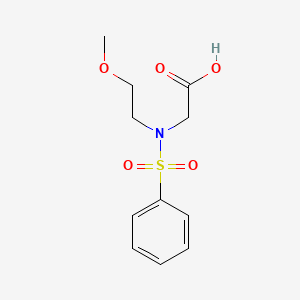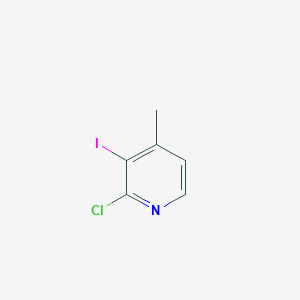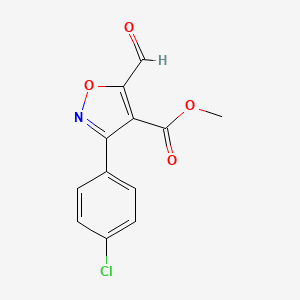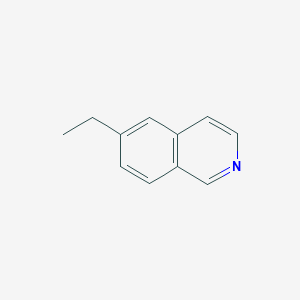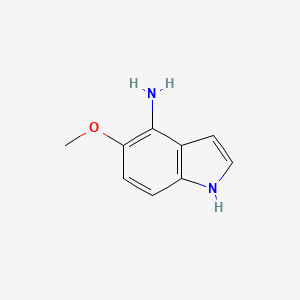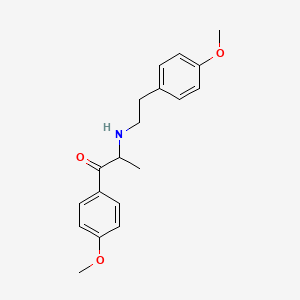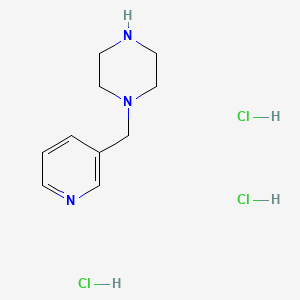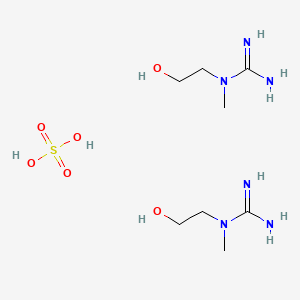
Creatinol sulfate
説明
Creatinol sulfate is a chemical compound that is formed by chemically reacting N-methyl-amino-ethanol, cyanamide, with sulfuric acid . It is related to the chemical compounds developed for increasing the durability of human muscle .
Synthesis Analysis
The synthesis of this compound involves the chemical reaction of N-methyl-amino-ethanol, cyanamide, and sulfuric acid. The mol ratio of N-methyl-amino-ethanol, sulfuric acid, and cyanamide is approximately 2:1:2 . This method produces this compound with a relatively higher yield rate and purity .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound is the reaction of N-methyl-amino-ethanol, cyanamide, and sulfuric acid . This reaction results in the formation of this compound .科学的研究の応用
Synthesis and Biological Activities
Creatinol sulfate has been explored for its potential biological activities. A study focused on synthesizing creatinol substituted benzoic acids demonstrated that these compounds exhibited fungus-inhibiting properties (Huang, 2012).
Analytical Method Development
Another important application of this compound is in the development of analytical methods. A study created a sensitive LC method for determining creatine and creatinine levels in various supplement formulations. This method demonstrated the potential for accurate and efficient analysis of creatine-related compounds, including this compound (Dash & Sawhney, 2002).
Creatine Supplementation and Exercise Performance
This compound's relation to creatine also brings it into the realm of sports medicine and exercise performance. A review on creatine monohydrate, which is closely related to this compound, discusses the supplement's efficacy in improving athletic performance, particularly in high-intensity activities (Bemben & Lamont, 2005).
Pharmacological Studies
Further, pharmacological studies have examined the use of creatinol O-phosphate, a derivative of creatinol, in patients with coronary circulation issues. It showed significant improvements in rhythm disturbances, chest pains, and symptoms of contractility failure, highlighting its potential therapeutic applications (Barlattani, Guglielmi, & Mammarella, 1979).
Nutrient and Fertilizer Research
Interestingly, this compound's chemical properties have made it a subject of study in agricultural research as well, particularly in the context of controlled-release fertilizers and their impact on crop yield and nutrient concentration (Grant et al., 2012).
作用機序
Target of Action
Creatinol sulfate, also known as creatinolfosfate or COP , is primarily targeted towards the heart and muscles . It is known to possess anti-ischemic and anti-arrhythmic activities, which are associated with improved ionic balance and heart performance .
Mode of Action
It is known that this compound exerts its cardioprotective effect by acting on anaerobic glycolysis . This means that it influences the process by which glucose is broken down in the absence of oxygen to produce energy, a process that is particularly important in muscle function.
Pharmacokinetics
It is known that the solubility of this compound is superior when compared with creatine monohydrate, which may impact its bioavailability .
Result of Action
The primary result of this compound’s action is improved heart performance and ionic balance . This can lead to enhanced muscle function and potentially increased exercise capacity.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the chemical synthesis of this compound involves the reaction of N-methyl-amino-ethanol, cyanamide, and sulfuric acid . .
生化学分析
Biochemical Properties
Creatinol sulfate plays a significant role in biochemical reactions, particularly in muscle cells. It interacts with several enzymes and proteins, including creatine kinase and phosphocreatine. These interactions are crucial for the storage and release of energy during muscle contraction. This compound helps in maintaining the energy balance within muscle cells by facilitating the rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP) through the creatine kinase reaction .
Cellular Effects
This compound has been shown to influence various cellular processes. In muscle cells, it enhances the synthesis of phosphocreatine, which is essential for energy storage and quick energy release during high-intensity activities. This compound also affects cell signaling pathways, particularly those involved in muscle growth and repair. By modulating the activity of key signaling molecules, this compound can promote protein synthesis and inhibit protein degradation, leading to increased muscle mass and strength .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to creatine kinase, enhancing its activity and thereby increasing the conversion of ADP to ATP. This binding interaction is critical for maintaining high levels of ATP in muscle cells during intense physical activity. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in muscle growth and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can decrease with prolonged storage or exposure to high temperatures. Studies have shown that this compound can maintain its activity for several months when stored properly. Long-term effects on cellular function include sustained enhancement of muscle performance and energy metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance muscle performance and increase muscle mass without significant adverse effects. At high doses, this compound can cause toxicity, leading to symptoms such as muscle cramps, dehydration, and gastrointestinal distress. It is essential to determine the optimal dosage to maximize benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to energy metabolism in muscle cells. It interacts with enzymes such as creatine kinase and phosphocreatine, facilitating the rapid regeneration of ATP. This interaction is crucial for maintaining energy homeostasis during high-intensity activities. Additionally, this compound may influence the levels of other metabolites involved in energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of this compound into muscle cells, where it can exert its effects on energy metabolism. The compound is also distributed to other tissues, although its primary site of action remains the muscle cells. Proper transport and distribution are essential for the compound’s efficacy in enhancing muscle performance .
Subcellular Localization
This compound is primarily localized in the cytoplasm of muscle cells, where it interacts with creatine kinase and other enzymes involved in energy metabolism. This subcellular localization is crucial for its function, as it allows the compound to be readily available for the rapid regeneration of ATP. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments within the cell, further enhancing its activity and function .
特性
IUPAC Name |
1-(2-hydroxyethyl)-1-methylguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H11N3O.H2O4S/c2*1-7(2-3-8)4(5)6;1-5(2,3)4/h2*8H,2-3H2,1H3,(H3,5,6);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBBURPYFRPXAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=N)N.CN(CCO)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50648-53-8 | |
| Record name | Creatinol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050648538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis[N-(2-hydroxyethyl)-N-methylguanidinium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CREATINOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V2845U0LW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-Chloro-4-(difluoromethoxy)-5-ethoxyphenyl]acetonitrile](/img/structure/B1419626.png)
